methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride
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Overview
Description
Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride is a chemical compound with significant relevance in various fields of scientific research. This compound is a derivative of butanoic acid and contains both amino and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of hydrochloric acid, which acts as a catalyst. This reaction is usually carried out at room temperature and results in the formation of the methyl ester hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of flow microreactors. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of keto or aldehyde derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to modulation of biological activities and pathways, making it a valuable compound for studying biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-aminobutanoate hydrochloride
- Methyl (3R)-3-(benzylamino)butanoate hydrochloride
- Methyl (3R)-3-pyrrolidinecarboxylate hydrochloride
Uniqueness
Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride is unique due to the presence of both amino and hydroxyl groups on the same carbon atom, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl (3R)-4-amino-3-hydroxybutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-5(8)2-4(7)3-6;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTJXLJKGLUWMY-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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